Cefdinir Impurity 4

Description

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is the systematic process of identifying, quantifying, and controlling the impurities present in a drug substance or finished drug product. globalpharmatek.combiomedres.us This practice is essential throughout the lifecycle of a drug for several key reasons:

Ensuring Safety and Efficacy: Some impurities can be toxic, mutagenic, or carcinogenic, posing direct health risks to patients. biomedres.us Others may reduce the therapeutic efficacy of the API. daicelpharmastandards.com Impurity profiling helps to identify and limit these harmful substances to safe levels. veeprho.com

Quality and Stability: The presence of certain impurities can affect the stability of the drug product, potentially leading to degradation and a shorter shelf life. globalpharmatek.com Identifying potential degradation pathways allows for the establishment of appropriate storage conditions. globalpharmatek.com

Process Optimization: By understanding how and when impurities are formed, manufacturers can refine the synthesis and production processes to minimize their formation, leading to a higher quality and more consistent product. globalpharmatek.com

Regulatory Compliance: Regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate comprehensive impurity profiling data for drug approval. globalpharmatek.compharmaffiliates.com This ensures that all pharmaceutical products meet stringent quality and safety standards. biomedres.us

The process involves advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to detect and characterize impurities. biomedres.usscispace.com

Regulatory Framework for Pharmaceutical Impurities

To ensure global harmonization in the standards for drug quality and safety, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a set of guidelines. www.gov.uk These guidelines are followed by regulatory authorities in Europe, Japan, and the United States, among others. fda.gov

Key ICH guidelines governing impurities include:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline focuses on impurities in the API itself, classifying them as organic, inorganic, and residual solvents. jpionline.orgeuropa.eu It sets thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. jpionline.org

ICH Q3B(R2): Impurities in New Drug Products: This document provides guidance on impurities that arise during the formulation process or from the degradation of the drug product over time. fda.gov It addresses degradation products and reaction products between the drug substance and excipients. fda.gov

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline specifically addresses impurities that have the potential to cause genetic mutations and cancer, providing a framework for their risk assessment and control. jpionline.org

These guidelines establish specific thresholds for action. For instance, ICH Q3A recommends identifying any organic impurity present at a level of 0.1% or higher. jpionline.org

| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |

| Reporting Threshold | 0.05% | 0.03% |

| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |

| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |

| This table presents a summary of the ICH Q3A(R2) thresholds for impurities in new drug substances. |

Overview of Cefdinir (B1668824) as an Active Pharmaceutical Ingredient

Cefdinir is a semi-synthetic, third-generation cephalosporin (B10832234) antibiotic. nih.govdrugbank.com It is used orally to treat a range of mild to moderate bacterial infections, including community-acquired pneumonia, sinusitis, and skin infections. daicelpharmastandards.comwebmd.com Its broad spectrum of activity is effective against many gram-positive and gram-negative bacteria. drugbank.comdrugs.com

The bactericidal action of Cefdinir stems from its ability to inhibit the synthesis of the bacterial cell wall. drugbank.comtexas.gov A key feature of its chemical structure is its stability in the presence of some beta-lactamase enzymes, which are produced by certain bacteria to confer resistance to many penicillin and cephalosporin antibiotics. drugbank.comtexas.gov

| Property | Details |

| Chemical Name | (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid daicelpharmastandards.com |

| Molecular Formula | C₁₄H₁₃N₅O₅S₂ daicelpharmastandards.com |

| Molecular Weight | Approximately 395.4 g/mol daicelpharmastandards.com |

| Appearance | White to light yellow crystalline powder nih.gov |

| Mechanism of Action | Inhibition of bacterial cell wall synthesis texas.gov |

| This table provides key scientific data for the Active Pharmaceutical Ingredient (API) Cefdinir. |

Contextualizing Cefdinir Impurity 4 within Impurity Landscapes

The manufacturing and storage of Cefdinir can lead to the formation of various impurities, including degradation products, isomers, and process-related impurities. daicelpharmastandards.comarkat-usa.org The complete set of these impurities is often referred to as the "impurity landscape" or "impurity profile." Research has identified numerous Cefdinir-related compounds, such as Cefdinir sulfoxide (B87167), (E)-Cefdinir, and various lactone derivatives. daicelpharmastandards.compharmaffiliates.comnih.gov Studies utilizing techniques like column-switching liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been instrumental in identifying and characterizing these substances. researchgate.netresearchgate.net

Within this landscape, This compound has been identified as a specific process-related impurity. arkat-usa.org Research indicates that this impurity is formed due to the presence of desacetoxycephalosporanic acid as an impurity within a key raw material used in the synthesis of Cefdinir. arkat-usa.org Its structure has been elucidated through synthesis and spectral analysis. arkat-usa.org Unlike degradation products, which form over time, process-related impurities are introduced during the manufacturing of the API. globalpharmatek.com Controlling such impurities is crucial for ensuring the quality and consistency of the final Cefdinir drug product.

| Impurity Name | This compound |

| Chemical Name | (6R, 7R)-7-[(Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-8-oxo-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid arkat-usa.orgnih.gov |

| Molecular Weight | 383.2 Da researchgate.net |

| Type | Process-related impurity arkat-usa.org |

| Origin | Arises from an impurity in a key raw material during Cefdinir synthesis arkat-usa.org |

| This table details the specific profile of this compound. |

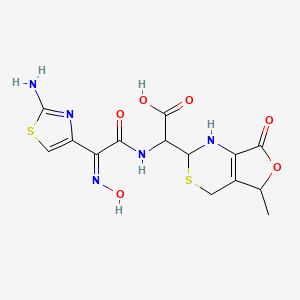

Structure

2D Structure

3D Structure

Properties

CAS No. |

178422-45-2 |

|---|---|

Molecular Formula |

C14H15N5O6S2 |

Molecular Weight |

413.4 g/mol |

IUPAC Name |

2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-2-(5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl)acetic acid |

InChI |

InChI=1S/C14H15N5O6S2/c1-4-5-2-26-11(18-7(5)13(23)25-4)9(12(21)22)17-10(20)8(19-24)6-3-27-14(15)16-6/h3-4,9,11,18,24H,2H2,1H3,(H2,15,16)(H,17,20)(H,21,22)/b19-8+ |

InChI Key |

DKFLDACXFQGVEO-UFWORHAWSA-N |

SMILES |

CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NO)C3=CSC(=N3)N |

Isomeric SMILES |

CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)/C(=N/O)/C3=CSC(=N3)N |

Canonical SMILES |

CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NO)C3=CSC(=N3)N |

Synonyms |

[2RS-[2α[RS*(Z)],5β]]-α-[[(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-1,2,5,7-tetrahydro-5-methyl-7-oxo-4H-furo[3,4-d][1,3]thiazine-2-acetic Acid; |

Origin of Product |

United States |

Formation and Degradation Pathways of Cefdinir Impurity 4

Process-Related Formation Mechanisms

The presence of Cefdinir (B1668824) Impurity 4 in the final product is a direct consequence of the synthetic route used to manufacture Cefdinir. Its formation is tied to starting materials and the specific chemical transformations involved.

During the multi-step synthesis of Cefdinir, various related substances can be formed as by-products. ontosight.ai The synthesis of Cefdinir typically involves the acylation of the core intermediate, 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVNA), with an activated derivative of the (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid side chain. arkat-usa.org While several impurities can arise during this process, Cefdinir Impurity 4 is a specific by-product whose origin is well-understood. arkat-usa.orgtandfonline.com Other process impurities that can form include the Cefdinir sulfoxide (B87167) and the delta-2 isomer of Cefdinir. arkat-usa.org

The primary and most direct route for the formation of this compound is through an impurity present in a key starting material. arkat-usa.org The crucial raw material for Cefdinir synthesis is 7-amino-3-vinyl-3-cephem-4-carboxylic acid (also known as 7-AVNA). arkat-usa.orggoogle.com However, this starting material can contain a structurally similar impurity: 7-amino-3-methyl-3-cephem-4-carboxylic acid (desacetoxycephalosporanic acid). arkat-usa.org

This methyl analog impurity reacts alongside the intended 7-AVNA during the acylation step. When it is acylated with the same side chain intended for Cefdinir, the resulting molecule is this compound. arkat-usa.org Essentially, the impurity in the raw material carries through the synthesis process to become an impurity in the final drug substance. arkat-usa.orgresearchgate.net The structural difference is the substitution of the vinyl group at position 3 of the cephem nucleus with a methyl group. arkat-usa.org

| Key Raw Material | Impurity in Raw Material | Reaction Step | Resulting Product |

|---|---|---|---|

| 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVNA) | 7-amino-3-methyl-3-cephem-4-carboxylic acid | Acylation with (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid side chain | This compound |

Raw Material Impurity Contributions

Degradation-Related Formation Mechanisms

Forced degradation studies are essential to establish the stability-indicating properties of analytical methods and to understand how a drug substance breaks down under various stress conditions. nih.govresearchgate.net Cefdinir has been subjected to extensive degradation studies under hydrolytic, oxidative, thermal, and photolytic stress. sphinxsai.comwisdomlib.org These studies show that Cefdinir degrades into several distinct products, but this compound is not reported as a degradation product. researchgate.netresearchgate.netnih.gov Its formation is linked to synthesis, not degradation.

Hydrolysis is a major degradation pathway for Cefdinir and other β-lactam antibiotics. nih.gov The degradation is highly dependent on the pH of the solution. avestia.comcolab.wsnih.gov

Acidic and Neutral Conditions: Under acidic to neutral pH conditions, Cefdinir degradation proceeds through the opening of the β-lactam ring. sphinxsai.comnih.gov This can be followed by other reactions, including isomerization and the formation of lactones. colab.wsnih.gov A key degradation product formed under acidic conditions is referred to as Degradant III. sphinxsai.com A similar degradation pathway has been noted for other cephalosporins. nih.gov

Basic Conditions: Cefdinir is highly labile in alkaline solutions. nih.gov Degradation is rapid and involves the hydrolysis of the β-lactam ring, leading to the formation of different degradation products than those seen in acidic or neutral media. sphinxsai.comavestia.com

Cefdinir is susceptible to oxidation, which primarily affects the sulfur atom in the dihydrothiazine ring. nih.gov

Formation of Sulfoxides: When exposed to oxidizing agents like hydrogen peroxide, Cefdinir readily oxidizes to form Cefdinir sulfoxide. arkat-usa.orgsphinxsai.com This sulfoxide is a common impurity in cephalosporins and is also observed as a process-related impurity, albeit at low levels. arkat-usa.org Studies show that under oxidative stress, Cefdinir sulfoxide is a major degradation product. sphinxsai.com

| Stress Condition | Reagent/Method | Observed Degradation Pathway | Major Degradation Products |

|---|---|---|---|

| Acidic Hydrolysis | 0.1 M - 1.0 N HCl | Opening of the β-lactam ring, isomerization. nih.govsphinxsai.comnih.gov | Degradant III, β-lactam ring-opened lactones. sphinxsai.comcolab.ws |

| Basic Hydrolysis | 0.05 N - 0.1 N NaOH | Rapid opening of the β-lactam ring. nih.govsphinxsai.com | Degradant I and II (hydrolysis products). sphinxsai.com |

| Oxidation | 0.1% - 3% H₂O₂ | Oxidation of the sulfur atom in the cephem nucleus. nih.govsphinxsai.com | Cefdinir sulfoxide (Degradants IV and V). arkat-usa.orgsphinxsai.com |

| Photolytic | UV light (254 nm) | Degradation products similar to acidic conditions. sphinxsai.com | Degradant III. sphinxsai.com |

| Thermal | 60°C - 105°C | Comparatively stable; some degradation observed. nih.govsphinxsai.com | Not specified in detail. |

Photolytic Degradation Processes

Photostability studies are essential to determine the effect of light on drug substances. Cefdinir has been shown to degrade when exposed to ultraviolet (UV) light. researchgate.netmcop.org.in In forced degradation studies, Cefdinir samples were exposed to UV light at wavelengths such as 254 nm. researchgate.netsphinxsai.com These conditions were found to cause degradation of the parent molecule, leading to the formation of various degradants. researchgate.net Some studies have noted that the degradation products observed under photolytic stress are similar to those formed under acidic hydrolysis conditions. sphinxsai.com

For instance, one study involved exposing a 50 mg sample of Cefdinir to both short (254 nm) and long (366 nm) wavelength UV light for 48 hours, which resulted in measurable degradation. nih.gov Another study reported 1.78% degradation of Cefdinir under photolytic conditions. mcop.org.in However, the literature does not identify this compound (the 3-methyl analog) as a product of these photolytic degradation pathways. Its formation is consistently attributed to the synthesis process itself. arkat-usa.orgresearchgate.net

Stress Degradation Studies to Elucidate Formation

Forced degradation studies under a variety of stress conditions have been instrumental in developing stability-indicating analytical methods for Cefdinir and characterizing its degradation profile. researchgate.netsphinxsai.com These studies expose the drug substance to conditions more severe than those it would typically encounter during storage or use, including acid and base hydrolysis, oxidation, heat, and light. nih.gov

The results from these studies show that Cefdinir degrades significantly under hydrolytic (acidic and basic) and oxidative conditions, and to a lesser extent under thermal and photolytic stress. researchgate.netnih.gov A comprehensive analysis of different Cefdinir batches revealed the presence of three main impurities, including the S-oxide (Impurity 2), the Δ²-isomer (Impurity 3), and the 3-methyl analog (Impurity 4). arkat-usa.org Crucially, these stress studies helped elucidate that while impurities 2 and 3 can be formed through degradation, Impurity 4 originates from an impurity present in a key starting material used in the synthesis of Cefdinir. arkat-usa.org

| Stress Condition | Parameters | Observed Degradation of Cefdinir | Formation of this compound Reported |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M to 1.0 N HCl, 60°C | Significant degradation observed. researchgate.netnih.gov | No |

| Base Hydrolysis | 0.05 N to 0.1 N NaOH, 60°C | Highly labile, rapid degradation. researchgate.netnih.gov | No |

| Oxidation | 0.1% to 30% H₂O₂, 60°C | Significant degradation observed. researchgate.netnih.gov | No |

| Thermal | 70°C to 105°C | Degradation observed. researchgate.netmcop.org.in | No |

| Photolytic | UV light (254 nm) | Degradation observed. researchgate.netsphinxsai.com | No |

Mechanistic Elucidation of Impurity Formation Pathways

Understanding the mechanism of impurity formation is fundamental for controlling the quality of a drug substance. For this compound, the mechanism is not one of degradation but of synthesis.

Reaction Intermediates and Transition States

The synthesis of Cefdinir typically involves the acylation of the 7-amino-3-vinyl-3-cephem-4-carboxylic acid nucleus with an activated form of the (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid side chain. arkat-usa.org The formation of this compound occurs when an impurity in the cephem nucleus starting material, specifically 7-amino-3-methyl-3-cephem-4-carboxylic acid, is present. arkat-usa.org

The reaction pathway for the formation of Impurity 4 proceeds through the same intermediates and transition states as the main Cefdinir synthesis. This involves:

Activation of the aminothiazole side-chain, for example, as a thioester. arkat-usa.org

Nucleophilic attack by the amino group at the C-7 position of the cephem nucleus (in this case, the 3-methyl analog nucleus) on the activated side chain.

Formation of the amide bond, yielding the final impurity molecule.

The key intermediate for the impurity's formation is the 7-amino-3-methyl-3-cephem-4-carboxylic acid molecule itself, which acts as a substrate in the main reaction.

Structural Transformations Leading to this compound

The defining structural difference between Cefdinir and this compound is at the C-3 position of the cephem ring. Cefdinir possesses a vinyl (-CH=CH₂) group, whereas Impurity 4 has a methyl (-CH₃) group at this position. arkat-usa.orgnih.gov

This is not a structural transformation of the Cefdinir molecule. Instead, it is the result of a parallel synthesis pathway utilizing a contaminated starting material. The structural "transformation" occurs prior to the final synthesis step, where the precursor to the C-3 vinyl cephem nucleus contains the C-3 methyl analog as an impurity. arkat-usa.org Therefore, the pathway leading to this compound is a direct synthesis of the analog, which is then carried through as an impurity in the final bulk drug. This highlights the importance of controlling the purity of key raw materials in the manufacturing process to minimize the level of this specific impurity. arkat-usa.org

Analytical Methodologies for the Detection and Characterization of Cefdinir Impurity 4

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of pharmaceutical impurities, providing the necessary separation of the impurity from the active pharmaceutical ingredient (API) and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase mode, is the predominant technique for analyzing Cefdinir (B1668824) and its impurities. scirp.orgresearchgate.net Method development focuses on achieving optimal resolution, peak shape, and sensitivity for Impurity 4 and other related compounds.

A typical stability-indicating RP-HPLC method involves a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net The pH of the mobile phase is a critical parameter, often adjusted to around 3.0 to ensure the proper ionization state of the analytes and achieve good separation. nih.govijpsonline.com Detection is commonly performed using a UV detector, with wavelengths around 285 nm or 254 nm being effective for Cefdinir and its impurities. arkat-usa.orgijpsonline.com Gradient elution is frequently employed to resolve complex mixtures of impurities that elute over a wide range of retention times. nih.govnih.gov

Table 1: Example of HPLC Method Parameters for Cefdinir Impurity Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Waters RP Spherisorb C-18 (250 mm × 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Water (pH 3.0 with orthophosphoric acid) : Acetonitrile : Methanol (13:5:2 v/v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 286 nm | nih.gov |

| Column Temp. | Ambient | nih.gov |

| Injection Vol. | 20 µL | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption, making it well-suited for impurity profiling. scispace.com These methods utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures.

For Cefdinir analysis, a UPLC method can provide a rapid and sensitive determination of impurities. scispace.combiomedres.us The separation is typically achieved on a C18 column with a mobile phase consisting of a buffer and acetonitrile. scispace.com The increased efficiency of UPLC allows for better separation of closely eluting impurities from the main Cefdinir peak. japsonline.com

Table 2: Example of UPLC Method Parameters for Cefdinir Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Acquity SB C18 (100 mm × 2.1 mm, 1.8 µm) | scispace.com |

| Mobile Phase | Orthophosphoric acid buffer (pH 2.8) : Acetonitrile (60:40 v/v) | scispace.com |

| Flow Rate | 0.3 mL/min | scispace.com |

| Detection | UV at 285 nm | scispace.com |

| Column Temp. | 30 °C | scispace.com |

Preparative Chromatography for Impurity Isolation

To perform comprehensive structural characterization, Cefdinir Impurity 4 must first be isolated from the bulk drug substance in a pure form. conicet.gov.ar Preparative HPLC is the method of choice for this purpose. researchgate.netnih.gov The principles are similar to analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads. nih.gov

The fractions corresponding to the impurity peak are collected over multiple injections, pooled, and then concentrated, often using techniques like rotary evaporation followed by lyophilization to obtain the solid impurity. nih.gov The isolated impurity can then be used as a reference standard for method validation and for definitive structural analysis using spectroscopic techniques. nih.govresearchgate.net

Gas Chromatography (GC) for Volatile Species (if applicable)

Gas Chromatography (GC) is generally not applicable for the direct analysis of this compound. mcop.org.in Cefdinir and its related impurities are large, polar, and thermally labile molecules with very low volatility. Direct injection into a GC system would lead to decomposition rather than volatilization. While derivatization could theoretically be employed to increase volatility, LC-based methods are far more direct and are the standard in pharmaceutical analysis for this class of compounds. conicet.gov.ar

Column-Switching Techniques for Enhanced Separation

Column-switching liquid chromatography is an advanced technique used for the rapid identification of impurities, particularly when the analytical method employs non-volatile mobile phase components like phosphate (B84403) buffers, which are incompatible with mass spectrometry. researchgate.netresearchgate.net

In this setup, the Cefdinir sample is first separated on a primary analytical column using the standard HPLC method. researchgate.netbenthamdirect.com When the impurity of interest (e.g., Impurity 4) elutes, a switching valve diverts that specific fraction onto a second column. researchgate.net This second column is then used for desalting the trapped impurity with a volatile mobile phase (e.g., formic acid and acetonitrile) before it is directed into the mass spectrometer for analysis. researchgate.netbenthamdirect.com This online cleanup and enrichment process allows for the direct coupling of traditional HPLC methods with MS detection, facilitating rapid impurity characterization. nih.govfrontiersin.org

Spectroscopic and Spectrometric Characterization Techniques

Once isolated, this compound is subjected to a suite of spectroscopic and spectrometric analyses to confirm its chemical structure. nih.govconicet.gov.ar

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) and employing tandem mass spectrometry (MS/MS), is a powerful tool for structural elucidation. researchgate.net For this compound, mass analysis shows a protonated molecular ion [M+H]⁺ at an m/z of 384.2. researchgate.net This molecular weight is 12 Da less than that of Cefdinir, which is consistent with the replacement of the vinyl group at the C-3 position with a methyl group. arkat-usa.orgresearchgate.net The fragmentation pattern in the MS/MS spectrum helps to confirm the core cephalosporin (B10832234) structure and the nature of the side chains. researchgate.netresearchgate.net

Infrared (IR) spectroscopy can also be used to identify the presence of key functional groups within the molecule, such as the β-lactam ring, carboxylic acid, and amide groups, further corroborating the proposed structure. nih.gov

Table 3: Spectroscopic Data for this compound

| Technique | Finding | Interpretation | Source |

|---|---|---|---|

| Mass Spec. (ESI-MS) | [M+H]⁺ at m/z 384.2 | Corresponds to a molecular weight of ~383, which is 12 Da less than Cefdinir, indicating the substitution of a vinyl group with a methyl group. | researchgate.net |

| NMR | Confirms structure | Detailed 1D and 2D NMR spectra allow for unambiguous assignment of the (6R, 7R)-7-[(z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-8-oxo-3-methyl-5-thia-1-azabicyclo-[4.2.0]oct-2-ene-2-carboxylic acid structure. | arkat-usa.orgnih.gov |

| IR | Presence of characteristic functional groups | Confirms the presence of β-lactam, carboxylic acid, and amide functionalities. | nih.gov |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.govfrontiersin.org For this compound, online column-switching Liquid Chromatography-Mass Spectrometry (LC-MS) methods have been developed for its rapid identification. benthamdirect.comresearchgate.netresearchgate.net

In these studies, the molecular weight of Impurity 4 was determined to be 383.2 Da. researchgate.net This was deduced from the mass spectrum which showed a protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 384.2 and a sodium adduct peak [M+Na]⁺ at m/z 406.2. researchgate.net The molecular weight of Impurity 4 is 12 Da less than that of Cefdinir, which suggests the absence of one carbon atom compared to the parent molecule. researchgate.net

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the selected molecular ion and analyzing the resulting product ions. The Enhanced Product Ion (EPI) spectrum of Impurity 4 revealed characteristic fragment ions at m/z 271.2 and m/z 243.2. researchgate.net These fragments are also typical for Cefdinir, suggesting that the core cephalosporin structure remains intact in the impurity. researchgate.netresearchgate.net This fragmentation data, combined with the molecular weight information, is crucial for proposing a definitive structure for this compound. benthamdirect.comresearchgate.net

| Ion Type | m/z Value | Interpretation | Reference |

|---|---|---|---|

| [M+H]⁺ | 384.2 | Protonated molecular ion, confirming a molecular weight of 383.2 Da. | researchgate.net |

| [M+Na]⁺ | 406.2 | Sodium adduct of the molecule, further supporting the molecular weight. | researchgate.net |

| Fragment Ion | 271.2 | Characteristic fragment derived from the Cefdinir core structure. | researchgate.net |

| Fragment Ion | 243.2 | Characteristic fragment derived from the Cefdinir core structure. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D techniques including 1H, 13C, COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. nih.govfrontiersin.org While specific NMR data for this compound is not detailed in the provided context, the application of various NMR techniques would be essential for confirming its proposed structure. After isolation, typically by preparative High-Performance Liquid Chromatography (HPLC), the impurity would be subjected to a suite of NMR experiments. frontiersin.orgresearchgate.net

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton of the molecule. frontiersin.orgresearchgate.net The chemical shifts and coupling constants in the ¹H spectrum and the chemical shifts in the ¹³C spectrum of Impurity 4 would be compared against those of Cefdinir to pinpoint specific structural differences. daicelpharmastandards.com

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) provide deeper insights into the molecular structure. nih.govfrontiersin.org

COSY identifies proton-proton (H-H) couplings, helping to establish spin systems within the molecule.

HSQC correlates directly bonded carbon and proton atoms.

HMBC reveals long-range (2-3 bond) correlations between carbon and proton atoms, which is vital for connecting different structural fragments.

NOESY identifies protons that are close in space, which helps in determining the stereochemistry of the molecule.

| NMR Technique | Information Provided | Purpose in Characterizing this compound |

|---|---|---|

| ¹H NMR | Chemical environment and connectivity of protons. | Identify changes in proton signals compared to Cefdinir. |

| ¹³C NMR | Information about the carbon framework. | Confirm the number of carbon atoms and identify the location of structural changes. daicelpharmastandards.com |

| COSY | Correlates coupled protons. | Establish proton-proton connectivity within molecular fragments. |

| HSQC | Correlates protons to their directly attached carbons. | Assign protonated carbons in the structure. |

| HMBC | Shows long-range (2-3 bond) C-H correlations. | Assemble the complete molecular structure by linking different fragments. |

| NOESY | Identifies protons that are spatially close. | Determine the stereochemical configuration of the impurity. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. nih.govfrontiersin.org In the analysis of this compound, the IR spectrum would be compared to that of pure Cefdinir. researchgate.net Key characteristic absorption bands for Cefdinir include those for the β-lactam carbonyl, amide carbonyl, hydroxyl (-OH), amine (-NH₂), and carboxylic acid groups. daicelpharmastandards.com Any significant shifts, or the appearance or disappearance of bands in the spectrum of Impurity 4, would provide direct evidence of changes in its functional group composition, corroborating data from MS and NMR. frontiersin.orgresearchgate.net For instance, the absence or alteration of a band could confirm the loss of a particular part of the molecule suggested by mass spectrometry data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Detection and Quantitation

| Compound | Solvent/pH | Typical λmax (nm) | Reference |

|---|---|---|---|

| Cefdinir | 0.1 M Phosphate Buffer (pH 7.0) | 287 | ijpsonline.com |

| Cefdinir | Mobile Phase (Water:Acetonitrile:Methanol) | 286 | nih.gov |

| This compound | Mobile Phase | UV spectrum recorded and compared to Cefdinir, specific λmax dependent on final structure. | researchgate.netresearchgate.net |

Analytical Method Validation for this compound

Validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose. researchgate.net For an impurity like this compound, the method must be proven to be specific, selective, sensitive, accurate, and precise.

Specificity and Selectivity Studies

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. researchgate.netnih.gov For this compound, specificity is typically demonstrated through forced degradation studies. nih.gov In these studies, bulk Cefdinir is exposed to stress conditions like acid, base, oxidation, heat, and light to intentionally generate degradation products. researchgate.netnih.gov

The analytical method, usually a stability-indicating HPLC method, is then used to analyze these stressed samples. turkjps.org The method is considered specific if it can separate the peak of this compound from the peaks of Cefdinir, other known impurities, and any newly formed degradation products. nih.gov Peak purity analysis using a DAD is often employed to confirm that the chromatographic peak for Impurity 4 is spectrally homogeneous and not co-eluting with other substances.

Sensitivity Parameters: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The sensitivity of an analytical method for an impurity is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). pharmacyjournal.in

Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. researchgate.net

Limit of Quantitation (LOQ): The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. researchgate.net

These parameters are crucial for ensuring that even trace amounts of this compound can be reliably controlled. LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, where the S/N ratio is generally accepted as 3:1 for LOD and 10:1 for LOQ. scispace.comnih.gov Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. researchgate.netpharmacyjournal.in Validated HPLC and UPLC methods for Cefdinir demonstrate the high sensitivity achievable for related substances. scispace.com

| Analyte | Method | LOD (µg/mL) | LOQ (µg/mL) | Reference |

|---|---|---|---|---|

| Cefdinir | RP-UPLC | 0.15 | 0.51 | scispace.com |

| Cefdinir | RP-HPLC | 0.02 | 0.05 | nih.gov |

| Cefdinir | Electrochemical Sensor | 2.06 pM | 6.86 pM | nih.gov |

Linearity and Calibration Range Determination

Linearity demonstrates that the analytical procedure produces results that are directly proportional to the concentration of the analyte within a given range. For this compound, this is established by preparing a series of standard solutions at different concentrations and analyzing them with the chosen method, typically a form of chromatography. biomedres.usscispace.com

The analytical response (e.g., peak area in an HPLC chromatogram) is plotted against the concentration of the impurity. scispace.com A linear relationship is confirmed if the data points approximate a straight line. The relationship is mathematically expressed by a regression equation (y = mx + c), and the quality of the linearity is typically assessed by the correlation coefficient (r² or r). pharmacyjournal.innih.gov For impurity quantification, a correlation coefficient greater than 0.99 is generally considered acceptable. scispace.comnih.gov

The calibration range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. biomedres.us This range must encompass the expected concentration of this compound in the test samples, from its quantitation limit up to a level corresponding to the specification limit. chromatographyonline.com For instance, analytical methods developed for cefdinir and its related substances have demonstrated linearity over various concentration ranges, such as 0.05 to 15.00 μg/mL or 25 to 150 μg/mL for the main compound, with impurity ranges being proportionally lower. scispace.comnih.gov The limit of quantitation (LOQ) is the lowest concentration of the impurity that can be reliably quantified with acceptable precision and accuracy. scispace.compharmacyjournal.in

Table 1: Representative Linearity and Range Data for an Analytical Method This table is a representative example based on typical validation data for related compounds.

| Parameter | Finding | Source |

| Analyte | This compound | |

| Methodology | RP-HPLC | nih.gov |

| Calibration Range | LOQ - 150% of specification limit | chromatographyonline.com |

| Example Range (µg/mL) | 0.05 - 5.0 | banglajol.info |

| Regression Equation | y = 0.0155x + 0.1155 | nih.gov |

| Correlation Coefficient (r²) | > 0.999 | nih.govturkjps.org |

| Limit of Detection (LOD) | 0.02 µg/mL | banglajol.info |

| Limit of Quantitation (LOQ) | 0.05 µg/mL | banglajol.info |

Accuracy and Precision Assessment

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically evaluated by determining the recovery of a known amount of the impurity (spiked) in a sample matrix. banglajol.infoscielo.br The analysis is performed on at least three different concentration levels, covering the specified range (e.g., 50%, 100%, and 150% of the expected impurity level), with multiple replicates for each level. scispace.comturkjps.org The accuracy is expressed as the percentage of the analyte recovered. High recovery values, typically within 98-102%, indicate that the method is accurate and that there is no significant interference from other components in the sample matrix. scispace.comturkjps.org

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is considered at two levels:

Repeatability (Intra-day precision): This assesses the precision over a short interval of time with the same analyst and equipment. pharmacyjournal.in

Intermediate Precision (Inter-day precision): This expresses the variation within the same laboratory, but considers different days, different analysts, or different equipment. biomedres.uspharmacyjournal.in

For impurity analysis, the acceptance criterion for precision is often an RSD of not more than 5.0% for concentrations at the specification limit, although this can vary depending on the concentration level. chromatographyonline.com

Table 2: Representative Accuracy and Precision Data This table is a representative example based on typical validation data for related compounds.

| Parameter | Spiked Concentration Level | Acceptance Criteria | Result | Source |

| Accuracy | 50% of specification limit | 98.0 - 102.0% Recovery | 99.9% | scispace.com |

| 100% of specification limit | 98.0 - 102.0% Recovery | 101.1% | scispace.com | |

| 150% of specification limit | 98.0 - 102.0% Recovery | 100.5% | scispace.com | |

| Precision (RSD%) | ||||

| Repeatability (Intra-day) | 100% of specification limit | ≤ 2.0% | 0.8% | biomedres.usscispace.com |

| Intermediate (Inter-day) | 100% of specification limit | ≤ 2.0% | 1.2% | pharmacyjournal.inturkjps.org |

Robustness and Ruggedness Evaluations

Robustness is the measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters. nih.gov It provides an indication of the method's reliability during normal usage. For a High-Performance Liquid Chromatography (HPLC) method for this compound, these variations might include:

Changes in the pH of the mobile phase buffer (e.g., ± 0.2 units). nih.gov

Variations in the mobile phase composition (e.g., ± 2% change in organic content). nih.gov

Adjustments to the flow rate (e.g., ± 10%). nih.gov

Changes in the column temperature.

Variations in the detection wavelength (e.g., ± 5 nm). nih.gov

The method is considered robust if the results, often measured by the RSD of the analysis under these varied conditions, remain within acceptable limits, typically an RSD of less than 2%. scispace.comnih.gov

Ruggedness , a term often used interchangeably with intermediate precision, evaluates the reproducibility of test results under a variety of normal test conditions. pharmacyjournal.in This demonstrates the reliability of the method when transferred between different laboratories or used over time. The evaluation typically involves comparing results obtained by:

Different analysts. biomedres.usturkjps.org

Different instruments or columns. biomedres.usturkjps.org

On different days. biomedres.usturkjps.org

Control Strategies and Mitigation Approaches for Cefdinir Impurity 4

Process Chemistry Optimization for Impurity Minimization

Optimizing the chemical process is fundamental to minimizing the formation of Cefdinir (B1668824) Impurity 4. This involves a deep understanding of the reaction mechanisms and the impact of various process parameters on the stereochemical outcome of the synthesis.

The synthesis of Cefdinir is a multi-step process where precise control of reaction conditions is paramount to favor the formation of the desired (Z)-isomer and minimize the generation of the (E)-isomer (Impurity 4). Several process parameters are considered critical and require careful monitoring and control.

Key parameters that can influence the isomerization of the oxime group in cephalosporins include:

Temperature: The temperature at which reactions are carried out can significantly impact the kinetic and thermodynamic control of the process. In some cephalosporin (B10832234) syntheses, carrying out reactions at low temperatures, for instance between -30°C and 5°C, is preferred to maintain stereochemical integrity and prevent the formation of unwanted isomers. mdpi.com

pH and Acidity: The pH of the reaction mixture is a crucial factor. Acidic conditions have been shown to promote the conversion of the (Z)-isomer to the less active (E)-isomer. tsijournals.comgoogle.com Therefore, maintaining the pH within a specific, optimized range during synthesis and work-up is vital. For example, in the final steps of Cefdinir synthesis, adjusting the pH to a specific value (e.g., 2.4 to 2.8) is critical for precipitating the desired product with high purity. mdpi.com

Reaction Time: The duration of the reaction can also affect the impurity profile. Prolonged reaction times may increase the exposure of the molecule to conditions that favor isomerization.

Solvents: The choice of solvent can influence reaction pathways and the stability of intermediates and the final product. Solvents must be selected based on their ability to facilitate the desired reaction while minimizing side reactions and isomerization. docuchem.com

Light Exposure: Exposure to light can be a source of energy that promotes the isomerization from the (Z) to the (E) form. tsijournals.com Therefore, conducting light-sensitive steps of the synthesis under controlled lighting conditions is a necessary precaution.

Table 1: Critical Process Parameters and their Potential Impact on Cefdinir Impurity 4 Formation

| Critical Process Parameter | Potential Impact on Impurity 4 (E-isomer) Formation | Control Strategy |

| Temperature | Higher temperatures can provide the energy needed for isomerization to the more stable (E)-isomer. | Conduct reaction at optimized low temperatures (e.g., -30°C to 5°C). mdpi.com |

| pH / Acidity | Acidic conditions can catalyze the isomerization of the oxime group to the (E)-form. tsijournals.comgoogle.com | Maintain strict pH control throughout the synthesis and purification steps. |

| Reaction Time | Extended reaction times can increase the likelihood of isomerization. | Optimize reaction duration to ensure complete conversion while minimizing impurity formation. |

| Light Exposure | UV light can provide the energy for photochemical isomerization to the (E)-isomer. tsijournals.com | Use light-protected vessels and facilities for light-sensitive reaction steps. |

| Solvent Choice | The polarity and protic nature of the solvent can influence the stability of the (Z)-isomer. docuchem.com | Select appropriate solvents that minimize the solubility of the (E)-isomer or stabilize the (Z)-isomer. |

The synthetic route chosen for Cefdinir production plays a significant role in the final impurity profile. Different pathways may involve various intermediates and reaction conditions, some of which may be more prone to the formation of this compound. One reported synthesis of Cefdinir involves the acylation of 7-amino-3-vinyl-3-cephem-4-carboxylic acid followed by hydrolysis. arkat-usa.org An alternative process involves reacting an activated form of the aminothiazole side chain with a β-lactam core structure. google.com

Optimization of the chosen pathway is crucial. For instance, a process that avoids a harsh acid hydrolysis step for the removal of protecting groups can lead to lower levels of the (E)-isomer. google.com The use of specific reagents and catalysts can also direct the reaction towards the desired stereochemical outcome. The goal is to develop a process that is not only high-yielding but also highly stereoselective, ensuring that the formation of the (Z)-isomer is overwhelmingly favored.

Even with an optimized synthesis process, trace amounts of this compound may still be present in the crude product. Therefore, effective purification technologies are essential to remove this and other impurities to meet the stringent purity requirements for APIs.

Common purification techniques used in the pharmaceutical industry include:

Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds. By carefully selecting the solvent system, it is possible to create conditions where the desired (Z)-isomer crystallizes out of the solution, leaving the (E)-isomer and other impurities behind in the mother liquor. researchgate.net The solubility differences between the two isomers are exploited in this process.

Chromatography: Chromatographic methods are highly effective for separating compounds with subtle structural differences, such as geometric isomers. chromatographyonline.com

Preparative High-Performance Liquid Chromatography (HPLC): This technique can be used to separate and isolate the pure (Z)-isomer from the (E)-isomer on a larger scale. tsijournals.comnih.gov Different stationary phases (like C18) and mobile phase compositions can be optimized to achieve the best separation. researchgate.net

Column Chromatography: Flash chromatography and other column-based methods can also be employed for purification, particularly during intermediate stages of the synthesis. researchgate.netchromatographyonline.com

Filtration and Washing: After crystallization, filtration and washing the crystals with a carefully chosen solvent can help remove residual impurities, including any dissolved (E)-isomer. docuchem.com

Table 2: Purification Technologies for the Removal of this compound

| Purification Technology | Principle of Separation | Application in Cefdinir Purification |

| Crystallization | Difference in solubility between the desired compound and impurities in a specific solvent system. researchgate.net | Removal of the more soluble (E)-isomer by selective crystallization of the (Z)-isomer. |

| Preparative HPLC | Differential partitioning of components between a stationary phase and a mobile phase. chromatographyonline.com | High-resolution separation of (Z)- and (E)-isomers to achieve high purity API. tsijournals.com |

| Column Switching LC | Use of multiple chromatographic columns to isolate and enrich target impurities for analysis or removal. researchgate.net | Can be adapted for the selective removal of Impurity 4 from the main product stream. |

Reaction Pathway Selection and Optimization

Degradation Control Measures

Controlling the degradation of Cefdinir is fundamental to preventing the formation of this compound and other related substances. Degradation can be triggered by various environmental factors, including pH, temperature, light, and humidity. scilit.comnih.govresearchgate.net Therefore, robust control measures are implemented throughout the formulation development and storage of Cefdinir-containing products.

Enhancing the inherent stability of Cefdinir in a drug formulation is a primary strategy to minimize degradation. Research has focused on various formulation techniques and the use of stabilizing excipients.

Forced degradation studies, which subject Cefdinir to harsh conditions like acid, base, oxidation, heat, and light, are crucial for understanding its degradation pathways. scilit.comnih.gov These studies reveal that Cefdinir is particularly susceptible to alkaline hydrolysis and oxidation. For instance, one study found that 48.83% of the drug degraded in 0.1 N NaOH at 60°C within 60 minutes, while 31.20% degraded in the presence of 3% hydrogen peroxide under the same conditions. nih.gov The drug is comparatively more stable under acidic, thermal (heat), and photolytic (light) stress. nih.gov This knowledge allows formulators to create a micro-environment within the dosage form that protects the API from these triggers.

One of the most effective strategies for enhancing stability is the creation of solid dispersions. nih.gov This involves dispersing the drug in a hydrophilic polymer matrix, which can transform the crystalline drug into a more stable amorphous state. nih.govresearchgate.net Studies have shown that solid dispersions of Cefdinir with polymers like polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) phthalate (B1215562) (PHPMA) significantly enhance its stability and dissolution. nih.gov The interaction between the drug and the polymer, often through hydrogen bonding, is key to preventing the drug molecules from re-crystallizing or degrading. nih.govresearchgate.net

Another innovative approach is loading Cefdinir onto mesoporous silica (B1680970) (like SBA-15). researchgate.net This method enhances physical stability by confining the drug molecules within the pores of the silica, preventing re-organization and maintaining the amorphous state, which is less prone to certain degradation pathways. researchgate.net

The pH of the formulation is also a critical factor. Cefdinir's solubility and stability are pH-dependent. nih.govresearchgate.net Formulations are often buffered to maintain an optimal pH range. For instance, a patent for a Cefdinir dry suspension composition specifies a pH of 3.5-4.5 for the reconstituted suspension to ensure stability. google.com

The table below summarizes findings from various stability enhancement studies.

| Strategy | Method/Excipients Used | Key Findings | Reference(s) |

| Solid Dispersion | Ternary solid dispersion with Curcumin and Polyvinylpyrrolidone (PVP) k30. | The system remained amorphous and stable after two months at 40°C and 75% relative humidity. | researchgate.net |

| Solid Dispersion | Solid dispersions using hydrophilic polymers (PVP, HPMC, Poloxamer). | Commonly resulted in about a 9.0-fold higher solubility and significantly improved dissolution profile compared to the crystalline form. | nih.gov |

| Nanosuspension | Nanosuspension prepared by solvent evaporation with PVPK-30 and Poloxamer-188 as stabilizers. | The non-ionic nature of the stabilizers provided a complete coverage of drug particles, leading to a stable system. | jrespharm.com |

| Inclusion in Mesoporous Silica | Cefdinir loaded into mesoporous silica (SBA-15) via the solvent immersion method. | Maintained the amorphous state of the drug and prevented re-organization of drug molecules, enhancing physical stability. | researchgate.net |

| pH Control | Dry suspension formulation with citric acid and sodium citrate (B86180) buffer system. | The reconstituted suspension has a target pH of 3.5-4.5 to ensure stability. | google.com |

The selection of appropriate primary packaging is a critical final step in protecting a pharmaceutical product from environmental factors that can cause degradation. For a substance like Cefdinir, which is susceptible to hydrolysis, oxidation, and to a lesser extent, photolysis, the packaging system must provide a robust barrier against moisture, oxygen, and light. scilit.comnih.govdaicelpharmastandards.com

Given Cefdinir's sensitivity to moisture, which can accelerate hydrolytic degradation, packaging materials with a low moisture vapor transmission rate (MVTR) are essential. researchgate.net Materials such as high-density polyethylene (B3416737) (HDPE) bottles, often used with desiccants, and aluminum-laminate blisters or pouches provide excellent protection against humidity. A patent for a Cefdinir dry suspension highlights the use of an aluminum composite membrane for packaging, which serves as an effective moisture barrier. google.com

Forced degradation studies have shown that Cefdinir degrades under oxidative stress. nih.gov Therefore, packaging that limits oxygen ingress is beneficial. This can be achieved through the use of materials with low oxygen permeability or by packaging under an inert gas like nitrogen. Aluminum blisters are particularly effective at blocking both moisture and oxygen.

Although Cefdinir is considered relatively stable to light compared to its lability in alkaline conditions, some degradation (around 8.55%) has been observed after 24 hours of UV light exposure. nih.gov To mitigate this, opaque or amber-colored packaging materials should be used to protect the drug product from light, preventing photochemical degradation.

The table below outlines key considerations for selecting packaging materials to prevent the formation of this compound and other degradants.

| Degradation Factor | Packaging Requirement | Recommended Material/System | Rationale | Reference(s) |

| Moisture/Hydrolysis | Low Moisture Vapor Transmission Rate (MVTR) | - Aluminum-laminate blisters/pouches- HDPE bottles with desiccants- Aluminum composite films | Prevents moisture from initiating or accelerating hydrolytic degradation pathways. | nih.govresearchgate.netgoogle.com |

| Oxidation | Low Oxygen Permeability | - Aluminum-laminate blisters/pouches- Packaging under inert gas (e.g., Nitrogen) | Protects the drug from oxidative degradation. | nih.gov |

| Light/Photolysis | Opaque/Light-Resistant | - Amber-colored glass or plastic bottles- Opaque or printed aluminum blisters | Prevents degradation caused by exposure to UV and visible light. | scilit.comnih.gov |

| Temperature | Proper Storage Conditions | - Controlled room temperature (2-8 °C often recommended for impurities) | Minimizes the rate of thermally induced degradation reactions. | daicelpharmastandards.com |

Regulatory Considerations and Pharmacopoeial Compliance for Cefdinir Impurity 4

Pharmacopoeial Monographs and Reference Standards for Cefdinir (B1668824) Impurities

Pharmacopoeias provide legally recognized quality standards for medicines. For Cefdinir and its impurities, several major pharmacopoeias outline specific requirements.

United States Pharmacopeia (USP): The USP monograph for Cefdinir explicitly lists and sets acceptance criteria for several impurities. uspnf.com Cefdinir Impurity 4 is specified under the name "Cefdinir Related Compound A". chembuyersguide.com The monograph establishes a specific acceptance criterion for this impurity in the Cefdinir drug substance.

The USP also provides a corresponding, highly characterized physical reference standard, "USP Cefdinir Related Compound A RS", to be used in analytical procedures for accurate identification and quantification. amazonaws.comusp.orgusp.org The availability of this official reference standard is crucial for method validation and for ensuring consistency and accuracy in quality control testing across different laboratories and manufacturers. amazonaws.comscribd.com

Table 1: USP Specification for Cefdinir Related Compound A (Impurity 4)

| Impurity Name in Monograph | Acceptance Criteria (NMT %) |

|---|---|

| Cefdinir related compound A (sum of 4 isomers) | 0.7 |

Source: USP 35

European Pharmacopoeia (EP) and Chinese Pharmacopoeia (ChP): While the European Pharmacopoeia provides a monograph for Cefdinir, the specific designation "Cefdinir Related Compound A" or "Impurity 4" is prominently a feature of the USP. The EP and other pharmacopoeias control impurities through general chapters on impurities in pharmaceutical substances and through specific limits in the monograph, which may include specified, unspecified, and total impurities. scribd.com The Chinese Pharmacopoeia also includes a monograph for Cefdinir and sets control limits for the maximum single impurity and total impurities. slideshare.net Studies have been conducted to characterize the impurities found in Cefdinir bulk material to support the standards in the Chinese Pharmacopoeia. slideshare.net

Establishment of In-house Impurity Specifications

The process for establishing an in-house specification for this compound involves:

Product and Process Understanding: A thorough understanding of the Cefdinir manufacturing process is required to identify potential and actual impurities, including their origin and formation pathways. ich.org

Analytical Method Validation: Robust analytical procedures, such as High-Performance Liquid Chromatography (HPLC), must be developed and validated to accurately detect and quantify this compound. europa.eu These methods must be proven to be specific, sensitive, accurate, and precise for their intended purpose.

Use of Reference Standards: In-house or official pharmacopoeial reference standards (like USP Cefdinir Related Compound A RS) are used to confirm the identity and ensure the accuracy of quantification of the impurity. amazonaws.comich.org

Justification of Acceptance Criteria: The in-house limit for this compound must be justified. ich.org This justification is based on multiple factors, including:

The limits specified in relevant pharmacopoeias (e.g., USP).

The levels of the impurity observed in batches used for clinical trials and toxicological studies (qualification). ich.org

Data from manufacturing process capability (i.e., the level of impurity consistently achieved in routine production). ich.org

Results from stability studies that show how the impurity level changes over the product's shelf life. ich.org

By combining these elements, a manufacturer can establish and justify an appropriate in-house specification for this compound that ensures the final product is safe, effective, and compliant with global regulatory expectations. veeprho.com

Advanced Research Perspectives and Future Directions

Computational Chemistry and In Silico Prediction of Cefdinir (B1668824) Impurities

Computational chemistry offers powerful in silico (computer-based) methods to study molecules and their reactions, providing insights that are often difficult to obtain through experimentation alone. These tools are increasingly used to understand and predict the formation of drug impurities. nih.gov

Molecular modeling allows researchers to simulate the behavior of molecules and the mechanisms of chemical reactions at an atomic level. For Cefdinir, this can be applied to understand the degradation pathways and synthetic side-reactions that lead to the formation of impurities, including Impurity 4. researchgate.net The formation of the 3-methyl analog (Impurity 4) instead of the intended 3-vinyl group suggests a variation in the starting materials or a side reaction during synthesis. researchgate.net

By modeling the transition states and reaction energies of different pathways, chemists can identify the conditions that favor the formation of the desired product over impurities. For instance, computational models can help elucidate how factors like pH, temperature, and solvent choice influence the stability of the Cefdinir molecule and its intermediates, providing a mechanistic basis for the degradation pathways observed in stress testing studies. researchgate.netcolab.ws This understanding is crucial for optimizing reaction conditions to suppress the formation of unwanted byproducts. Software-based calculations have also been employed to predict the potential toxicity of isomeric impurities in related cephalosporin (B10832234) antibiotics, offering a valuable tool for risk assessment. frontiersin.orgfrontiersin.org

In silico tools can predict the likelihood of impurity formation and the stability of both the API and its related substances. uomustansiriyah.edu.iq Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to correlate the chemical structure of a compound with its physicochemical properties and biological activities, including potential toxicity. nih.gov

For Cefdinir Impurity 4, predictive models can be developed based on its structure to estimate its stability under various storage conditions. This approach helps in establishing safe limits for impurities that may be higher than the default Threshold of Toxicological Concern (TTC), provided the in silico data robustly supports a lower risk profile. nih.gov Such predictive studies are vital for early-stage drug development, allowing for the proactive design of more stable molecules and robust manufacturing processes that minimize impurity generation from the outset.

Table 1: Application of In Silico Tools in Impurity Management

| Computational Technique | Application in this compound Control | Research Findings/Potential |

| Molecular Dynamics (MD) Simulation | Simulating the interaction of Cefdinir and its intermediates with different solvents to understand reaction pathways. | Provides insight into how reaction conditions can be modified to prevent the formation of the 3-methyl analog. |

| Quantum Mechanics (QM) Calculations | Calculating the energy barriers for different reaction pathways (e.g., formation of 3-vinyl vs. 3-methyl group). | Helps identify the most likely mechanisms for impurity formation, guiding process optimization. researchgate.net |

| QSAR Modeling | Predicting the potential toxicity or mutagenicity of this compound based on its molecular structure. | Allows for risk assessment of the impurity, informing control strategies and specifications. nih.govnih.gov |

| Stability Prediction Software | Forecasting the degradation of Cefdinir and the formation rate of Impurity 4 under various temperature and humidity conditions. | Aids in determining appropriate storage conditions and shelf-life for the drug substance. uomustansiriyah.edu.iqdaicelpharmastandards.com |

Molecular Modeling for Mechanistic Understanding

Green Chemistry Principles in the Control of this compound

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com Applying these principles to the synthesis of Cefdinir can significantly reduce the formation of Impurity 4 and other byproducts, leading to a more sustainable and efficient manufacturing process. nih.gov

The synthesis of Cefdinir is a multi-step process where the potential for impurity formation exists at each stage. conicet.gov.ar Sustainable synthetic strategies focus on improving reaction selectivity and yield, which inherently minimizes byproduct formation. Key approaches include:

Use of Activated Esters: The active ester method is often preferred over the acyl chloride method for synthesizing cephalosporins. Acyl chlorides are highly reactive and can lead to a higher probability of side reactions and isomerization, whereas activated esters offer better control and reduce the generation of impurities like the E-isomer of Cefdinir. patsnap.comgoogle.com

Low-Temperature Reactions: Performing reactions at lower temperatures can significantly increase yield and reduce the formation of impurities that are often generated through high-temperature side reactions. google.com

Process Optimization: Continuous monitoring and optimization of reaction parameters such as pH, reagent stoichiometry, and reaction time are crucial for minimizing impurity levels. patsnap.com

The choice of solvents and reagents is a core tenet of green chemistry. mdpi.comnih.gov Traditional Cefdinir synthesis has involved solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide, and dichloromethane, which are effective but pose environmental and health hazards. mdpi.comgoogle.comgoogle.com Green chemistry encourages the substitution of these with safer alternatives.

Research and process development now focus on:

Benign Solvents: Utilizing greener solvents like alcohols (methanol, ethanol), water, or mixtures thereof. google.comgoogle.com These solvents are less toxic and more environmentally friendly.

Solvent Recovery: Implementing processes to recover and reuse solvents, which reduces waste and production costs. google.com

Avoiding Hazardous Reagents: Replacing toxic reagents with less hazardous alternatives wherever possible. For example, some modern syntheses of related compounds have successfully replaced highly toxic methylating agents with methanol (B129727) and an acid catalyst. nih.gov

Table 2: Comparison of Solvents in Pharmaceutical Synthesis

| Solvent Class | Examples | Traditional Use in Cefdinir Synthesis | Green Chemistry Perspective |

| Aprotic Polar | DMF, N,N-Dimethylacetamide, Acetonitrile (B52724) | Commonly used for their high solvating power. mdpi.comgoogle.com | Often targeted for replacement due to toxicity; acetonitrile is a common mobile phase component. researchgate.net |

| Halogenated | Dichloromethane | Used in extraction and reaction steps. google.com | Considered hazardous; replacement with greener alternatives is a key goal. |

| Alcohols | Methanol, Ethanol, Isopropanol | Used in mixed solvent systems and for crystallization. google.comgoogle.com | Preferred solvents due to lower toxicity and biodegradability. mdpi.com |

| Water | H₂O | Used in mixed solvent systems and for pH adjustment. google.comgoogle.com | The ultimate green solvent; its use is encouraged whenever chemically feasible. |

Catalysis and atom economy are fundamental principles of green chemistry aimed at maximizing efficiency and minimizing waste. primescholars.com

Atom Economy: This concept measures the efficiency of a reaction by calculating the proportion of reactant atoms that end up in the desired product. primescholars.com Syntheses with high atom economy are inherently "greener" as they generate less waste, including fewer impurities. Rearrangements, additions, and cycloadditions are examples of atom-economical reactions. beilstein-journals.org

Catalysis: Catalysts increase the rate of a reaction without being consumed, often enabling more selective transformations at lower temperatures. nih.gov This reduces energy consumption and the formation of byproducts. In the context of Cefdinir, developing catalytic methods for key synthetic steps could improve selectivity for the 3-vinyl group, thereby preventing the formation of the 3-methyl analog (Impurity 4). acs.org Biocatalysis, which uses enzymes to perform chemical transformations, is a particularly green approach due to its high selectivity and use of aqueous media. mdpi.com

By embracing these advanced computational and green chemistry principles, the pharmaceutical industry can develop more robust, efficient, and sustainable methods for producing high-purity Cefdinir, effectively controlling the levels of this compound and other related substances.

Use of Safer Solvents and Reagents

Novel Analytical Technologies for Impurity Profiling

The identification and quantification of pharmaceutical impurities, which often exist at very low levels, demand highly sensitive and selective analytical methods. synthinkchemicals.com The field of analytical chemistry has seen remarkable advancements, moving towards techniques that offer greater resolution, speed, and specificity for impurity profiling. biomedres.us For this compound, several modern analytical technologies are instrumental in its detection and characterization.

Modern chromatographic techniques are at the forefront of impurity analysis. biomedres.us Ultra-Performance Liquid Chromatography (UPLC) offers significant improvements over traditional High-Performance Liquid Chromatography (HPLC) by using smaller particle-size columns, which results in faster analysis times and enhanced resolution and sensitivity. nih.gov Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectrometry, are particularly powerful for structural elucidation. scispace.com Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution (HRMS) variants can provide precise molecular weight information, aiding in the identification of unknown impurities. nih.govijprajournal.com For complex mixtures, column-switching LC-MS methods have been developed to rapidly identify impurities in Cefdinir, allowing for the separation and enrichment of target impurities before mass analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the definitive structural characterization of impurities once they are isolated. nih.govijprajournal.com Techniques such as 1H and 13C NMR, along with two-dimensional experiments, provide detailed information about the molecular structure of compounds like this compound. ijprajournal.comfrontiersin.org

The following table summarizes key analytical technologies applicable to the profiling of this compound.

| Analytical Technology | Principle | Application in this compound Profiling |

| Ultra-Performance Liquid Chromatography (UPLC) | Utilizes sub-2 µm particle columns to achieve higher separation efficiency, speed, and sensitivity compared to conventional HPLC. nih.gov | Rapid and high-resolution separation of Cefdinir from its impurities, including Impurity 4, enabling accurate quantification. nih.govnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. ijprajournal.com | Provides molecular weight and fragmentation data for the identification and structural characterization of this compound. frontiersin.orgresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | A type of mass spectrometry that provides extremely high mass accuracy, enabling the determination of elemental composition. nih.gov | Delivers precise mass measurements for unambiguous identification of this compound and differentiation from other isobaric species. biomedres.us |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. ijprajournal.com | Used for the definitive structural elucidation of isolated this compound, confirming its chemical identity. nih.govfrontiersin.org |

Continuous Manufacturing and Impurity Control

The pharmaceutical industry is gradually shifting from traditional batch manufacturing to continuous manufacturing (CM). bruker.comvalgenesis.com This modern approach involves an integrated process where materials are continuously fed, transformed, and removed from the system. valgenesis.com CM offers numerous advantages, including enhanced product quality, operational flexibility, and reduced waste. valgenesis.comnews-medical.net A key enabler of CM is Process Analytical Technology (PAT). adragos-pharma.com

PAT is a system for designing, analyzing, and controlling manufacturing through real-time measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). mt.com For the production of Cefdinir, implementing a continuous process integrated with PAT can provide unprecedented control over the formation of impurities like this compound. By continuously monitoring the reaction environment in real-time, manufacturers can make immediate adjustments to process parameters to minimize impurity formation and ensure the final product consistently meets quality specifications. adragos-pharma.com The successful continuous-flow manufacturing of other antibiotics, such as cefazolin, demonstrates the feasibility and benefits of this approach, including the ability to ensure a high-purity final product. europeanpharmaceuticalreview.com

Real-time monitoring can be achieved using various in-line or online PAT tools. mt.com For instance, spectroscopic probes (like NIR or Raman) can be integrated directly into reactors to monitor the concentration of reactants, intermediates, and the formation of this compound. This data allows for the development of a robust control strategy that maintains the process within its desired state, thereby ensuring consistent quality and minimizing impurity levels. valgenesis.com This approach reduces the reliance on end-product testing and builds quality directly into the manufacturing process. mt.com

| PAT Tool | Function | Role in Controlling this compound |

| In-situ Spectroscopy (e.g., NIR, Raman) | Provides real-time compositional analysis of materials directly within the process stream. mt.com | Continuously monitors the concentration of Cefdinir and the emergence of Impurity 4, allowing for immediate process adjustments to minimize its formation. |

| Real-Time Chromatographic Monitoring | Online HPLC or UPLC systems automatically sample and analyze the process stream at frequent intervals. | Tracks the impurity profile throughout the manufacturing run, ensuring levels of Impurity 4 remain below the acceptance threshold. |

| Multivariate Data Analysis (MVDA) | Statistical models that analyze data from multiple sensors to understand and predict process behavior. biopharminternational.com | Correlates process parameters (e.g., temperature, pH, reagent concentration) with the formation rate of Impurity 4, enabling predictive control. |

| Automated Control Systems | Uses feedback from PAT sensors to automatically adjust process parameters to maintain a state of control. | Ensures the Cefdinir synthesis process operates within the design space where Impurity 4 formation is minimized, enhancing process robustness and product consistency. nih.gov |

Development of New Reference Standards for Cefdinir Impurities

The availability of high-quality reference standards is a cornerstone of pharmaceutical quality control. scirp.org These standards are essential for the validation of analytical methods, the identification and quantification of impurities, and for meeting stringent regulatory requirements. synthinkchemicals.comsynzeal.com For every known impurity, such as this compound, a well-characterized reference standard is necessary to ensure that analytical tests are accurate and reliable. researchgate.net

Developing and supplying reference standards for impurities presents several challenges. synthinkchemicals.com The synthesis of these compounds can be difficult and costly, and ensuring their purity and stability requires extensive characterization. scirp.orgresearchgate.net Despite these hurdles, the development of reference standards for Cefdinir impurities is an active area, with several specialized suppliers offering materials for research and quality control. synzeal.comaxios-research.comcphi-online.com

This compound, which is also identified as Cefdinir Glyoxalic Analog, is available as a reference standard from various commercial sources. veeprho.com The availability of this standard allows pharmaceutical laboratories to develop and validate specific analytical methods for its detection, accurately quantify its presence in batches of Cefdinir, and conduct stability studies. synzeal.com These activities are crucial for compiling the data required for regulatory submissions, such as in Drug Master Files (DMF) and Abbreviated New Drug Applications (ANDA). synzeal.com

The following table details the identifiers associated with the reference standard for this compound.

| Compound Name / Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 178422-45-2 | C14H15N5O6S2 | 413.43 |

| Cefdinir Glyoxalic Analog | 79350-14-4 | C14H12N4O5S2 | 380.40 |

| (6R, 7R)-7-(2-(2-Aminothiazol-4-yl)-2-oxoacetamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid | 79350-14-4 | C14H12N4O5S2 | 380.40 |

Note: Discrepancies in CAS numbers, formulas, and molecular weights may exist between different suppliers and are based on the specific salt or solvate form of the compound. The IUPAC name provided corresponds to the Cefdinir Glyoxalic Analog.

Q & A

Q. What chromatographic methods are recommended for identifying and quantifying Cefdinir Impurity 4 in pharmaceutical formulations?

The United States Pharmacopeia (USP) outlines a validated HPLC method for impurity analysis. Key parameters include: